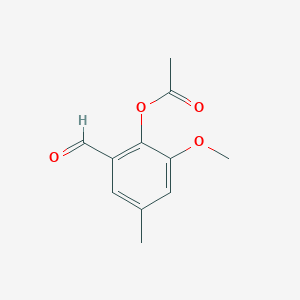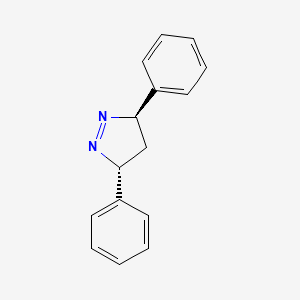![molecular formula C18H21N5O5S2 B14720394 [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate CAS No. 13276-55-6](/img/structure/B14720394.png)
[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a benzylsulfanyl group, and a methanesulfonate ester, making it an interesting subject for chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the purine base: This step involves the synthesis of the 6-aminopurine moiety through a series of reactions, including cyclization and amination.
Introduction of the benzylsulfanyl group: This step involves the substitution of a suitable leaving group with a benzylsulfanyl group under nucleophilic substitution conditions.
Formation of the oxolan ring: This step involves the cyclization of an appropriate precursor to form the oxolan ring.
Methanesulfonate ester formation: This final step involves the esterification of the hydroxymethyl group with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the purine base or the benzylsulfanyl group.
Substitution: The methanesulfonate ester can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the methanesulfonate ester can yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study the interactions between nucleic acids and proteins. Its purine base allows it to mimic natural nucleotides, making it useful in biochemical assays and molecular biology experiments.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications, including catalysis and materials science.
Mécanisme D'action
The mechanism of action of [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, while the benzylsulfanyl group can interact with proteins and other biomolecules. These interactions can modulate various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(6-Aminopurin-9-yl)-4-methylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- [2-(6-Aminopurin-9-yl)-4-ethylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- [2-(6-Aminopurin-9-yl)-4-phenylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
Uniqueness
The uniqueness of [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate lies in its benzylsulfanyl group, which provides distinct chemical and biological properties compared to its analogs. This group allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
13276-55-6 |
|---|---|
Formule moléculaire |
C18H21N5O5S2 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
[2-(6-aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C18H21N5O5S2/c1-30(25,26)28-14-15(29-8-11-5-3-2-4-6-11)12(7-24)27-18(14)23-10-22-13-16(19)20-9-21-17(13)23/h2-6,9-10,12,14-15,18,24H,7-8H2,1H3,(H2,19,20,21) |
Clé InChI |
AJIUCWXHXBBXOZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


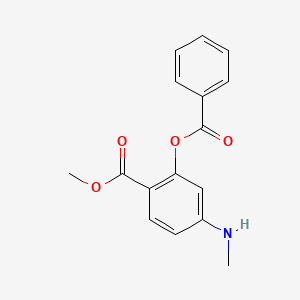
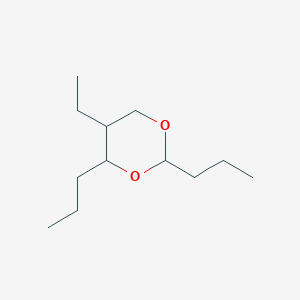

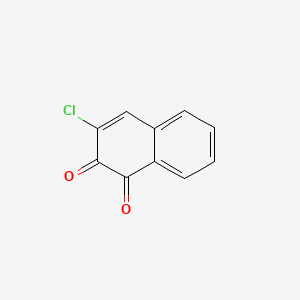


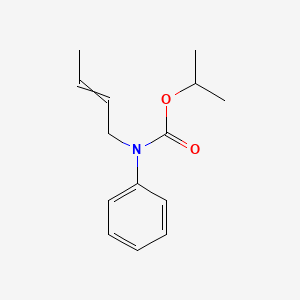
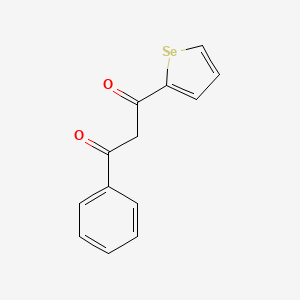
![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)

